molecular formula C13H13N7O2 B2855646 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)isonicotinamide CAS No. 2034599-35-2

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)isonicotinamide

Cat. No.: B2855646
CAS No.: 2034599-35-2
M. Wt: 299.294
InChI Key: PBWCJROXNZWANL-UHFFFAOYSA-N
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Description

N-(2-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)isonicotinamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 3-methyl-1,2,4-oxadiazole moiety and an isonicotinamide side chain. Its structure combines nitrogen-rich heterocycles, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial effects.

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2/c1-9-16-13(22-18-9)11-8-20(19-17-11)7-6-15-12(21)10-2-4-14-5-3-10/h2-5,8H,6-7H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWCJROXNZWANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)isonicotinamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives under cyclodehydration conditions . The triazole ring is often formed through a click chemistry approach, involving the reaction of azides with alkynes . The final step involves coupling the triazole and oxadiazole intermediates with isonicotinamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclodehydration and click chemistry steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)isonicotinamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The compound’s heterocyclic rings could facilitate binding to biological targets, disrupting normal cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

A. 2-(2-Fluorophenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide ()

  • Structural Difference : Replaces the isonicotinamide group with a 2-fluorophenyl-acetamide moiety.
  • Implications: The fluorophenyl group enhances lipophilicity and metabolic stability compared to the pyridine-based isonicotinamide.

B. N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ()

  • Structural Difference : Substitutes the triazole-oxadiazole system with a thiazole-pyrazole scaffold.
  • Implications: Thiazole’s sulfur atom may introduce distinct electronic properties, influencing redox activity or metal coordination.
Functional Group Variations

A. N-({3-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide ()

  • Structural Difference: Incorporates a pyrazine carboxamide and aminomethyl-triazole instead of oxadiazole-triazole.
  • Implications: Pyrazine’s electron-deficient aromatic system may enhance π-π interactions with target proteins. The aminomethyl group introduces a polar, positively charged moiety at physiological pH, improving aqueous solubility .

B. 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride ()

  • Structural Difference : Features a difluoromethyl-oxadiazole linked to an ethylamine group.
  • Implications: Difluoromethyl group increases electronegativity and metabolic stability compared to the 3-methyl substituent in the target compound.

Physicochemical and Structural Analysis

Property Target Compound 2-(2-Fluorophenyl) Analog () Thiazole-Pyrazole Analog ()
Core Heterocycles Triazole + Oxadiazole Triazole + Oxadiazole Thiazole + Pyrazole
Key Substituent Iso nicotinamide 2-Fluorophenyl-acetamide Phenyl-pyrazole
Molecular Weight (g/mol) ~358.3 (estimated) ~375.3 (estimated) ~407.4 (reported in )
Polar Groups Pyridine (H-bond acceptor) Fluorine (H-bond acceptor) Thiazole (H-bond acceptor)
Solubility Moderate (pyridine enhances polarity) Low (fluorophenyl increases lipophilicity) Low (bulky phenyl group)

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